2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a dichlorobenzoyl group attached to the indazole ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with indazole-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted indazole derivatives, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzoic acid
- 2,4-Dichlorobenzoyl chloride
- 2,4-Dichlorobenzyl alcohol
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid is unique due to its indazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering different reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
920019-82-5 |
---|---|
Molecular Formula |
C15H8Cl2N2O3 |
Molecular Weight |
335.1 g/mol |
IUPAC Name |
2-(2,4-dichlorobenzoyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-8-5-6-9(11(17)7-8)14(20)19-13(15(21)22)10-3-1-2-4-12(10)18-19/h1-7H,(H,21,22) |
InChI Key |
QEULATHMPCMXCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.